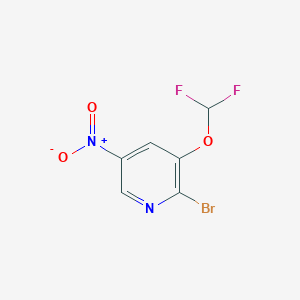
4-(Cyclopropylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopropylamino)phenol is an organic compound with the molecular formula C10H13NO It consists of a phenol group substituted with a cyclopropylamino group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylamino)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4-nitrophenol with cyclopropylamine under reducing conditions to yield the desired product. The reaction is usually carried out in the presence of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimization for large-scale operations. This may involve continuous flow reactors and the use of more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopropylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group. Common reactions include halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3, FeBr3).
Major Products Formed:
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Halogenated, nitrated, or sulfonated phenols.
Scientific Research Applications
4-(Cyclopropylamino)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylamino)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopropylamino group may enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
4-Aminophenol: Similar structure but with an amino group instead of a cyclopropylamino group.
4-Methylphenol (p-Cresol): Similar structure with a methyl group instead of a cyclopropylamino group.
Uniqueness: 4-(Cyclopropylamino)phenol is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties compared to other phenolic compounds. This structural feature can influence its reactivity, binding interactions, and overall functionality in various applications.
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-(cyclopropylamino)phenol |
InChI |
InChI=1S/C9H11NO/c11-9-5-3-8(4-6-9)10-7-1-2-7/h3-7,10-11H,1-2H2 |
InChI Key |
GEDMVCDPUNZZRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


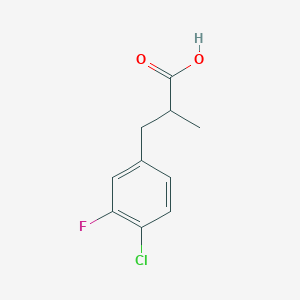
![Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12975302.png)
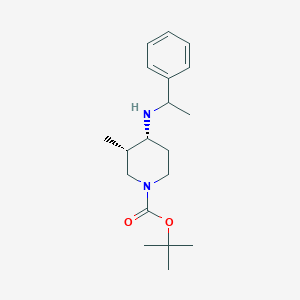


![7-Methoxybenzo[d]isoxazol-5-amine](/img/structure/B12975319.png)
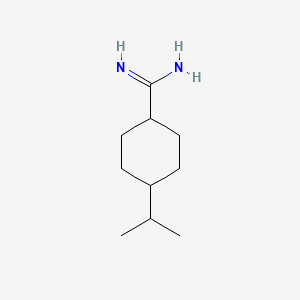
![4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12975342.png)
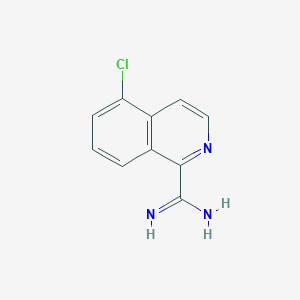
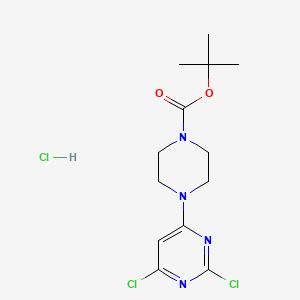
![(S)-Tetraethyl (6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)](/img/structure/B12975368.png)
![2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B12975373.png)
